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molecular formula C7H5BrIN3S B1509691 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS No. 936360-80-4

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Cat. No. B1509691
M. Wt: 370.01 g/mol
InChI Key: KLRQOLMZHVRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284317B2

Procedure details

To a stirred solution of 6-bromo-8-methylsulfanyl-imidazo[1,2-a]pyrazine (210.0 g, 860.3 mmol) in DMF (4200 mL) was added NIS (212.9 g, 946.3 mmol, 1.1 eq) in one portion at rt. After 18 h stirring at 60° C. the dark solution was evaporated and the brown residue was dissolved in DCM (7 L), washed with water (2×5 L) and sole (2×5 L) and dried over sodium sulphate. Crystallization by careful removal of solvent yielded 255 g (80.1%) 6-bromo-3-iodo-8-methylsulfanyl-imidazo[1,2-a]pyrazine: 1H-NMR (300 MHz, d6-DMSO): δ=8.24 (1H, s), 7.79 (1H, s), 2.46 (3H, s) ppm.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
212.9 g
Type
reactant
Reaction Step One
Name
Quantity
4200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.C1C(=O)N([I:20])C(=O)C1>CN(C=O)C>[Br:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]2[N:6]([C:8]([I:20])=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)SC
Name
Quantity
212.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
4200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 18 h stirring at 60° C. the dark solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the brown residue was dissolved in DCM (7 L)
WASH
Type
WASH
Details
washed with water (2×5 L) and sole (2×5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
by careful removal of solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C(=CN2)I)SC
Measurements
Type Value Analysis
AMOUNT: MASS 255 g
YIELD: PERCENTYIELD 80.1%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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